molecular formula C24H32N2O3 B15016961 N-(4'-nitrobiphenyl-4-yl)dodecanamide

N-(4'-nitrobiphenyl-4-yl)dodecanamide

Cat. No.: B15016961
M. Wt: 396.5 g/mol
InChI Key: BQRRIYFBCQUFGQ-UHFFFAOYSA-N
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Description

N-(4'-Nitrobiphenyl-4-yl)dodecanamide is a synthetic organic compound featuring a dodecanamide (C12 alkyl chain) linked to a 4'-nitrobiphenyl moiety.

Properties

Molecular Formula

C24H32N2O3

Molecular Weight

396.5 g/mol

IUPAC Name

N-[4-(4-nitrophenyl)phenyl]dodecanamide

InChI

InChI=1S/C24H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-24(27)25-22-16-12-20(13-17-22)21-14-18-23(19-15-21)26(28)29/h12-19H,2-11H2,1H3,(H,25,27)

InChI Key

BQRRIYFBCQUFGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}DODECANAMIDE typically involves several steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura cross-coupling reaction.

    Amidation: The final step involves the formation of the amide bond.

Chemical Reactions Analysis

N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}DODECANAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}DODECANAMIDE depends on its chemical structure. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The biphenyl core can participate in π-π interactions with aromatic residues in proteins, influencing their function . The amide bond provides stability and can facilitate interactions with enzymes and receptors .

Comparison with Similar Compounds

Biphenyl and Aromatic Substituted Dodecanamides

The nitro-substituted biphenyl group in N-(4'-nitrobiphenyl-4-yl)dodecanamide distinguishes it from other aromatic dodecanamides. Key comparisons include:

Compound Substituent Key Properties/Applications Reference
This compound 4'-nitrobiphenyl Potential electronic properties due to nitro group; possible use in drug design or materials.
N-(4-{[4-(Dodecanoylamino)phenyl]sulfonyl}phenyl)dodecanamide Sulfonyl-linked biphenyl Higher thermal stability (Tg/Tm data reported); used in polyamide synthesis and drug analysis.
N-(3-Hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide Phenylpropyl with hydroxyl groups Ceramide trafficking inhibitor; stereoselective bioactivity in medicinal chemistry.

Key Insights :

  • The nitro group in the target compound may enhance electron-withdrawing effects, influencing reactivity and binding affinity compared to sulfonyl or hydroxylated analogs.

Hydroxyalkyl-Substituted Dodecanamides (Cosmetic Ingredients)

Several dodecanamide derivatives with hydroxyalkyl substituents are used as antistatic agents and surfactants in cosmetics:

Compound INCI Name Substituent Function Reference
N-(2-Hydroxyethyl)dodecanamide Lauramide MEA 2-hydroxyethyl Antistatic agent, viscosity control.
N-(2-Hydroxypropyl)dodecanamide Lauramide MIPA 2-hydroxypropyl Similar to Lauramide MEA with enhanced solubility.
N-[3-(Dimethylamino)propyl]dodecanamide Lauramidopropyl Dimethylamine Dimethylaminopropyl Antistatic agent with cationic properties.

Key Insights :

  • Hydroxyalkyl substituents (e.g., MEA, MIPA) improve water solubility and surfactant efficacy, whereas this compound’s aromatic nitro group likely reduces solubility, favoring non-polar environments .

Lactam and Lactone Analogs

Quorum-sensing analogs and lactam derivatives highlight structural versatility in dodecanamide chemistry:

Compound Structure Application Reference
N-(3-Oxododecanoyl)-D-homoserine lactone Acyl homoserine lactone (C12) Bacterial quorum sensing; unnatural enantiomer used as a control in pathogenesis studies.
C12-lactam (3-oxo-N-(2-oxopyrrolidin-3-yl)dodecanamide) Lactam ring Mimics quorum-sensing molecules; resistant to enzymatic hydrolysis.

Key Insights :

  • Lactam/lactone derivatives (e.g., C12-lactam) exhibit enhanced stability compared to ester-containing analogs, suggesting that This compound’s amide linkage may offer similar hydrolytic resistance .

3. Polyamide and Polymer Derivatives

Poly(dodecanamide) and related polymers demonstrate the material science relevance of dodecanamide backbones:

Compound Structure Key Properties Reference
Poly(dodecanamide) Repeating dodecanamide units High thermal stability (Tg/Tm data via IR/RS spectroscopy).
This compound Monomeric nitroaromatic Potential monomer for nitro-functionalized polymers or composites.

Key Insights :

  • The nitro group in this compound could introduce electronic conjugation in polymers, unlike non-aromatic poly(dodecanamide) .

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